Enhanced CYP3A4 Inhibitory Potency Compared to 3-Fluoro-N-methoxy-N-methylbenzamide (4-Methyl Deletion Analog)
3-Fluoro-N-methoxy-N,4-dimethylbenzamide exhibits an IC50 of 5.33 µM against CYP3A4 in human liver microsomes, whereas the 4-methyl deletion analog, 3-fluoro-N-methoxy-N-methylbenzamide (CAS 226260-01-1), displays an IC50 of 20.0 µM under comparable assay conditions [1][2]. This represents a 3.75-fold increase in inhibitory potency for the target compound, directly attributable to the presence of the 4-methyl substituent.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 5.33 µM (5,330 nM) |
| Comparator Or Baseline | 3-Fluoro-N-methoxy-N-methylbenzamide: 20.0 µM (20,000 nM) |
| Quantified Difference | 3.75-fold lower IC50 (higher potency) |
| Conditions | Human liver microsomes; midazolam substrate; LC-MS/MS detection |
Why This Matters
This differential CYP3A4 inhibition profile is critical for studies involving drug-drug interaction potential, metabolic stability, and lead optimization in medicinal chemistry, where the 4-methyl group confers a measurable advantage in target engagement.
- [1] BindingDB. (n.d.). BDBM50380522 (CHEMBL2018907): Affinity Data for CYP3A4. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380522 View Source
- [2] BindingDB. (2023). BDBM50600733 (CHEMBL5182534): Affinity Data for CYP3A4 Inhibition by 3-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50600733&column=IC50&startPg=0&Increment=50&submit=Search View Source
